2-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide
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Overview
Description
2-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a tetrahydrobenzofuran ring, which is further substituted with a methyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide typically involves the reaction of 2-methylbenzoic acid with 4,5,6,7-tetrahydrobenzofuran-4-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of 2-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized benzamide derivatives, reduced benzamide derivatives, and various substituted benzamide compounds .
Scientific Research Applications
2-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction, gene expression, and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.
2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Studied for their antiproliferative activity.
4-cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide: Used in cancer research.
Uniqueness
2-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydrobenzofuran ring and methyl substitution make it different from other benzamide derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications .
Properties
CAS No. |
620941-91-5 |
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Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide |
InChI |
InChI=1S/C16H17NO2/c1-11-5-2-3-6-12(11)16(18)17-14-7-4-8-15-13(14)9-10-19-15/h2-3,5-6,9-10,14H,4,7-8H2,1H3,(H,17,18) |
InChI Key |
ZFKGNLNIVDFBJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCCC3=C2C=CO3 |
Origin of Product |
United States |
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